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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

Cat. No.: B125469 Get Quote

Introduction

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or salicylamine, is a phenolic

compound with a primary amine functional group. Its chemical structure lends itself to a variety

of applications, including in medicinal chemistry and as a building block in organic synthesis. A

thorough understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control. This technical guide provides a summary of the available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
(Aminomethyl)phenol, intended for researchers, scientists, and professionals in drug

development.

Physicochemical Properties
Property Value Source

Molecular Formula C₇H₉NO PubChem

Molecular Weight 123.15 g/mol PubChem

CAS Number 932-30-9 PubChem

Melting Point 129 °C ECHEMI
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Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the carbon-

hydrogen framework of a molecule. While comprehensive, experimentally verified NMR data for

2-(Aminomethyl)phenol is not readily available in publicly accessible databases, this section

outlines the expected chemical shifts based on its structure and references to similar

compounds.

¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for 2-(Aminomethyl)phenol has not been located in the

searched public spectral databases. The expected proton signals are described below based

on the chemical structure.

Expected ¹H NMR Data

Protons
Chemical Shift
(ppm, estimated)

Multiplicity Integration

Ar-H (4 protons) 6.7 - 7.2 m 4H

-CH₂- ~3.8 s 2H

-NH₂ Variable br s 2H

-OH Variable br s 1H

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent

and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectroscopy
A reference to a ¹³C NMR spectrum for 2-(Aminomethyl)phenol is cited in the PubChem

database, originating from a 1979 publication. However, the actual spectral data was not

accessible through the conducted searches. The expected carbon signals are detailed below.

Expected ¹³C NMR Data
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Carbon Chemical Shift (ppm, estimated)

C-OH 155 - 160

C-CH₂NH₂ 120 - 125

Aromatic CH 115 - 130

-CH₂- ~45

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A vapor

phase IR spectrum for 2-(Aminomethyl)phenol is available, and the characteristic absorption

bands are summarized below.

IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400 - 3200 (broad) O-H and N-H Stretching

3100 - 3000 Aromatic C-H Stretching

2950 - 2850 Aliphatic C-H Stretching

1620 - 1580 C=C Aromatic Ring Stretching

1500 - 1400 N-H Bending

1300 - 1200 C-O Stretching

1200 - 1000 C-N Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented here is from an analysis of 2-(Aminomethyl)phenol.

Mass Spectrometry Data
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m/z Ion Relative Intensity (%)

124.0738 [M+H]⁺ -

107.0492 [M+H - NH₃]⁺ 53.64

77.0386 [C₆H₅]⁺ 100

51.0240 [C₄H₃]⁺ 49.05

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for 2-
(Aminomethyl)phenol were not available in the searched literature. Therefore, generalized

protocols for the analysis of small organic molecules are provided below.

NMR Spectroscopy (General Protocol)
A sample of 2-(Aminomethyl)phenol (typically 5-10 mg) would be dissolved in a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired

on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical

shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal

standard.

Infrared (IR) Spectroscopy (General Protocol)
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample, a KBr pellet would be prepared by grinding a small amount of 2-
(Aminomethyl)phenol with dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, the spectrum could be recorded from a thin film of the sample on a salt plate or

using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol)
The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray

ionization (ESI) source for generating the [M+H]⁺ ion. The sample would be dissolved in a

suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass
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analyzer (e.g., a quadrupole or time-of-flight analyzer) would separate the ions based on their

mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound like 2-(Aminomethyl)phenol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Aminomethyl)phenol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125469#spectroscopic-data-of-2-aminomethyl-
phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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